Arginyl-glycyl-aspartic acid
Overview
Description
Arginyl-glycyl-aspartic acid (RGD) is a tripeptide composed of L-arginine, glycine, and L-aspartic acid . The sequence is a common element in cellular recognition . The RGD motif was initially identified in fibronectin as the sequence motif that mediates cell attachment .
Synthesis Analysis
One study discusses the synthesis of uniform and stable one-dimensional CdTe nanostructures in aqueous solution using a cyclic RGD peptide as the ligand . This suggests that RGD can be used in the synthesis of nanostructures, indicating its potential in nanotechnology applications.Molecular Structure Analysis
The empirical formula of RGD is C12H22N6O6, and it has a molecular weight of 346.34 . The InChI string is1S/C12H22N6O6/c13-6(2-1-3-16-12(14)15)10(22)17-5-8(19)18-7(11(23)24)4-9(20)21/h6-7H,1-5,13H2,(H,17,22)(H,18,19)(H,20,21)(H,23,24)(H4,14,15,16)/t6-,7-/m0/s1
. Chemical Reactions Analysis
While specific chemical reactions involving RGD are not detailed in the search results, it’s known that RGD plays a crucial role in cell adhesion, which involves complex biochemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of RGD include its empirical formula (C12H22N6O6), molecular weight (346.34), and its role as an integrin binding site .Scientific Research Applications
Tumor Diagnosis and Targeted Therapy
RGD motif, comprising short peptides with the RGD sequence, binds competitively to the integrin receptor, preventing tumor cell adhesion. This leads to apoptosis and inhibits tumor cell adhesion, proliferation, invasion, and metastasis by blocking the integrin-focal adhesion kinase (FAK) pathway. The binding site of RGD to integrin provides a target for anticancer drugs, making it significant in tumor diagnosis and anti-tumor therapy (Bi Jianhua, 2012).
Structure and Binding Sequence
The crystal structure of RGD, crucial for binding of fibrinogen to cell surface receptors, shows that peptide bonds are trans, with the backbone bending at glycine. This structure has been compared to RGD sequences in 3-D protein structures, showing a diversity of conformations for this tripeptide sequence (D. Eggleston & S. Feldman, 2009).
Interaction with Platelet Adhesion Receptors
RGD peptides interact with platelet membrane glycoprotein IIb-IIIa (GPIIb-IIIa), influencing platelet stimulation and affecting the coupling of RGD peptides to platelet subunits. This interaction demonstrates specificity and is influenced by different factors including the presence of adhesive proteins (S. D’Souza et al., 1988).
Nanoparticle Targeting and Efficacy
Cyclic RGD peptides, with high affinity towards αVβ3 integrin overexpressed in many cancers, have been used to target ultrasmall gold nanoparticles for the delivery of cytotoxic payloads. This enhances cellular uptake by αVβ3 integrin expressing cells and leads to increased cytotoxicity, demonstrating the potential of RGD functionalization in improving the efficacy of therapeutic nanoparticles (R. Perrins et al., 2022).
Enhancing Anticancer Effects of Compounds
RGD-containing nanostructured lipid carriers have been developed to improve the anticancer capability of certain compounds by attaching to integrin superfamily on cancer cells. This approach has shown to enhance apoptotic activity and effective targeting and accumulation into tumor cells (Hamed Hajipour et al., 2018).
Role in Plant/Pathogen Interactions
The RGD motif in Ptr ToxA, a proteinaceous host-selective toxin, is important in plant/pathogen interactions, particularly in the biochemical basis of tan spot disease in wheat. Experiments indicate that the RGD motif of Ptr ToxA interacts with a putative host receptor, possibly an integrin-like receptor, influencing toxin action and host cell death (S. Meinhardt et al., 2002).
Nanoparticle Tumor Targeting
Optimizing the interface between nanoparticles and biological environments can enhance delivery to tumor areas. Gold nanoparticles functionalized with RGD have shown improved internalization at the cellular level and higher accumulation within the tumor in vivo, suggesting their potential for drug delivery and radiation therapy (Celina Yang et al., 2018).
Combination Therapy for Acute Myocardial Ischemia
RGD-modified lipid-polymer hybrid nanoparticles co-loaded with specific drugs have been developed for combination therapy in acute myocardial ischemia. These nanoparticles show significant cardiac distribution and infarct therapy effect, illustrating the potential of RGD-modified carriers in therapeutic applications (J. Qiu et al., 2017).
Imaging and Tumor Vasculature Targeting
RGD peptide-labeled quantum dots have been used for in vivo targeting and imaging of tumor vasculature. This approach offers significant potential for integrin-targeted near-infrared optical imaging, aiding in cancer detection and management (W. Cai et al., 2006).
Promoting Diabetic Ulcer Healing
RGD peptide matrix has been shown to promote and accelerate the healing of chronic diabetic foot ulcers. The treatment significantly increased the rate and percentage of ulcer closure, underscoring its potential in therapeutic applications for diabetic patients (D. Steed et al., 1995).
Tissue Engineering and Drug Delivery
RGD peptides, as part of cyanophycin or multi-L-arginyl-poly-L-aspartic acid, are involved in various biochemical processes and have potential applications in tissue engineering and drug delivery. These include being a precursor for important molecules, forming hydrogels, and being used in therapeutic compositions for dental sensitivity (R. Simon, 1976; S. Ahmed et al., 2016).
Future Directions
RGD has been used in various research and applications. For instance, it has been used in the synthesis of nanostructures , and it functions as a brain tumor targeting ligand . One study evaluated the antimicrobial, antibiofilm, and anticancer potentials of Glycyl-Arginine and Lysyl-Aspartic acid dipeptides . These findings suggest that RGD and similar peptides have potential in a range of future applications, from nanotechnology to medicine .
properties
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]butanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N6O6/c13-6(2-1-3-16-12(14)15)10(22)17-5-8(19)18-7(11(23)24)4-9(20)21/h6-7H,1-5,13H2,(H,17,22)(H,18,19)(H,20,21)(H,23,24)(H4,14,15,16)/t6-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMAXBFPHPZYIK-BQBZGAKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)N)CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)O)N)CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30912420 | |
Record name | Arginine-glycine-aspartic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30912420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Arginyl-glycyl-aspartic acid | |
CAS RN |
99896-85-2, 119865-10-0, 124123-27-9 | |
Record name | Arginine-glycine-aspartic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99896-85-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Arginyl-glycyl-aspartic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099896852 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Poly (arginyl-glycyl-aspartic acid) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119865100 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bitistatin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124123279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Arginine-glycine-aspartic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30912420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ARGINYL-GLYCYL-ASPARTIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78VO7F77PN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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